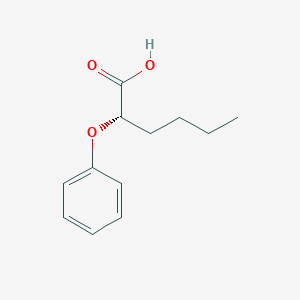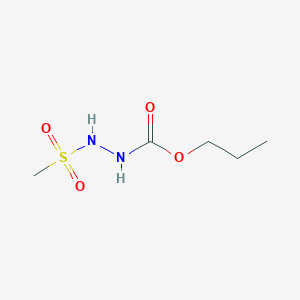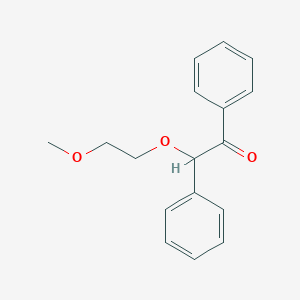![molecular formula C14H21FO3 B14610828 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol CAS No. 58021-29-7](/img/structure/B14610828.png)
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol is an organic compound that belongs to the class of alcohols It features a fluorophenyl group, a methoxy group, and a methoxymethyl group attached to a pentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorophenol, undergoes a reaction with an appropriate alkylating agent to form 2-fluorophenylmethanol.
Methoxymethylation: The 2-fluorophenylmethanol is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.
Formation of the Pentan-2-ol Backbone: The final step involves the reaction of the intermediate with a suitable pentan-2-ol derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the methoxymethyl group can enhance its solubility and bioavailability. The hydroxyl group can form hydrogen bonds with biological molecules, influencing its activity and effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol
- 1-[(2-Bromophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol
- 1-[(2-Iodophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol
Uniqueness
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its halogenated analogs.
Properties
CAS No. |
58021-29-7 |
|---|---|
Molecular Formula |
C14H21FO3 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol |
InChI |
InChI=1S/C14H21FO3/c1-3-8-14(16,10-17-2)11-18-9-12-6-4-5-7-13(12)15/h4-7,16H,3,8-11H2,1-2H3 |
InChI Key |
MMUUBXJBLANNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC)(COCC1=CC=CC=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)











